molecular formula C20H26N4O6 B2538540 Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate CAS No. 1325744-17-9

Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2538540
CAS RN: 1325744-17-9
M. Wt: 418.45
InChI Key: FRKZWZQFDFAVBU-UHFFFAOYSA-N
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Description

The compound "Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate" is a complex organic molecule that appears to be related to the field of medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often utilizing specific reagents and conditions to achieve the desired product. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms such as Candida parapsilosis and Pichia methanolica leads to high diastereomeric and enantiomeric excesses of the hydroxy ester product . This suggests that biocatalysis could be a viable approach for synthesizing stereochemically complex piperidine derivatives, which might be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzodioxole moiety, an imidazolidinone ring, and a piperidine ring, based on the name provided. These structural features are common in pharmacologically active molecules, which can interact with biological targets through various modes of binding. The stereochemistry of such compounds is crucial, as seen in the microbial reduction study, where the stereochemical outcome significantly influences the product's properties .

Chemical Reactions Analysis

The reactivity of similar compounds, such as ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide, involves transformations like hydrolysis, amidrazone formation, and reactions with piperidine . These reactions are indicative of the functional groups' reactivity present in the compound, such as esters, amides, and oxides. The compound may undergo similar reactions, which could be utilized in further functionalization or in the context of drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of heterocycles like benzimidazole and piperidine typically contributes to the molecule's basicity, solubility, and overall stability. The synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates under solvent-free conditions indicates that the starting materials and products have sufficient stability to withstand such conditions . This information could be extrapolated to predict the stability and solubility of the compound , which are important parameters in drug formulation and medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Properties : Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate and related compounds demonstrate significant potential in the synthesis of biologically active compounds. For example, derivatives of 1,3,4-Oxadiazole, closely related to the given compound, have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Platelet Aggregation Inhibition : Compounds with a similar structure, particularly those containing piperidine and benzodioxophosphol groups, have been researched for their potential in inhibiting platelet aggregation. These compounds, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have shown significant potential in the treatment of thrombotic disorders (Hayashi et al., 1998).

  • Antituberculosis Activity : Piperidine-substituted derivatives, which are structurally related to the compound , have been explored for their potential in treating tuberculosis. These compounds have shown promising activity in inhibiting Mycobacterium tuberculosis, indicating their potential use as antituberculosis agents (Jeankumar et al., 2013).

  • Enzymatic Kinetic Resolution : Ethyl 1,4-benzodioxan-2-carboxylate, a compound with a similar benzodioxole moiety, has been used as an intermediate in drug production. It was kinetically resolved to obtain specific enantiomers, indicating the potential of such compounds in asymmetric synthesis and drug development (Kasture et al., 2005).

  • Aldose Reductase Inhibition : Compounds containing the piperidinyl moiety, similar to the given compound, have been synthesized and evaluated for their potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This indicates potential applications in the treatment of diabetes-related disorders (Areal et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

These could include the p53 pathway, the Bcl-2 family proteins pathway, and various cyclin-dependent kinase pathways .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could have a similar effect, leading to the inhibition of cancer cell proliferation and the induction of cell death.

properties

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6/c1-2-28-20(27)22-7-5-14(6-8-22)21-18(25)12-23-9-10-24(19(23)26)15-3-4-16-17(11-15)30-13-29-16/h3-4,11,14H,2,5-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKZWZQFDFAVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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